1-Benzyl-3-(2-fluorophenyl)thiourea

Description

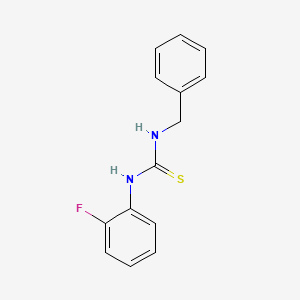

1-Benzyl-3-(2-fluorophenyl)thiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and a 2-fluorophenyl group to the other. Thioureas are sulfur-containing compounds with the general structure R¹NHC(S)NR²R³, where substituents R¹–R³ influence their chemical, physical, and biological properties. The 2-fluorophenyl moiety introduces electron-withdrawing effects due to the fluorine atom, which can enhance stability and influence intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name |

1-benzyl-3-(2-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKDJKJWFSTETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-Benzyl-3-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(2-fluorophenyl)thiourea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, elastomers, and other materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

2-Fluorophenyl vs. 4-Fluorobenzyl-Indolin (Compound 56)

1-Benzyl-3-(1-(4-fluorobenzyl)indolin-5-yl)thiourea (56) features a bulkier indolin-fluorobenzyl group instead of the 2-fluorophenyl substituent. This structural difference increases steric hindrance and may reduce solubility compared to the target compound. The synthesis yield for 56 was 58% via a nucleophilic substitution reaction, with a chromatographic retention factor (Rf) of 0.47 in hexane/ethyl acetate (7:3) .

2-Fluorophenyl vs. Phenethyl (1-Benzyl-3-phenethyl-2-thiourea)

Replacing the 2-fluorophenyl group with a phenethyl chain (C₆H₅CH₂CH₂) introduces flexibility and electron-donating properties. The molecular weight increases slightly (270.39 g/mol vs.

2-Fluorophenyl vs. 2,4-Difluorophenyl (1-Benzoyl-3-(2,4-difluorophenyl)thiourea)

The addition of a second fluorine atom (2,4-difluorophenyl) enhances electronegativity, which could improve receptor binding in biological systems but may also increase toxicity. Safety data for the difluorinated analogue highlight its classification as hazardous under GHS guidelines, though specific toxicity comparisons are unavailable .

Electronic and Spectral Comparisons

NMR Shifts

- 1-Benzyl-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)thiourea: NH protons appear as broad singlets at δ 8.39 and 9.47 ppm in DMSO-d₆, reflecting strong hydrogen bonding. The 2-fluorophenyl group in the target compound would likely deshield nearby protons due to fluorine’s inductive effect .

- 1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea : The NH proton resonates at δ 11.49 ppm due to intramolecular hydrogen bonding with the thiazole sulfur. In contrast, the 2-fluorophenyl group may engage in weaker intermolecular interactions .

DFT and Computational Studies

For 1-Benzyl-3-(2-furoyl)thiourea , DFT calculations (B3LYP) revealed planar geometries and intramolecular hydrogen bonding. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, comparable to fluorophenyl derivatives .

Antimicrobial Activity

Amino acid-functionalized thioureas (e.g., M1 and M2) exhibit enhanced anti-amoebic activity due to hydrophilic moieties improving cell membrane penetration. The 2-fluorophenyl group’s hydrophobicity may similarly enhance activity against pathogens like Acanthamoeba .

Coordination Chemistry

Thioureas with electron-withdrawing groups (e.g., 2-fluorophenyl) are stronger ligands for transition metals. For example, benzoylthioureas form stable complexes via S and N donor atoms, a property likely shared by the target compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Thioureas

Table 2: Substituent Effects on Reactivity and Bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.